molecular formula C25H24N2O3S B2735804 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 372976-78-8

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2735804
CAS No.: 372976-78-8
M. Wt: 432.54
InChI Key: XSNZQLRHBCSYNV-UHFFFAOYSA-N
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Description

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure and multifaceted potential applications. It features a pyrrole core and a variety of functional groups, leading to interesting chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step synthesis. Key steps include the formation of the pyrrole core, introduction of the tert-butyl and methylbenzoyl groups, and thiazole ring synthesis. Specific conditions such as temperature, solvent choice, and reaction time vary, but common conditions involve moderate temperatures (around 60-80°C) and the use of organic solvents like dichloromethane.

Industrial Production Methods:

Large-scale production relies on batch or continuous flow reactors to maintain reaction consistency and yield. Optimization focuses on reducing by-products and improving overall efficiency through process improvements, such as catalyst use and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation, typically converting the hydroxy group into a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

  • Substitution: Electrophilic substitution reactions are common, particularly at the aromatic rings with reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: PCC, KMnO4

  • Reducing Agents: NaBH4, LiAlH4

  • Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3, H2SO4)

Major Products:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Alcohols.

  • Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry:

Utilized as a precursor in synthesizing other complex organic molecules due to its versatile functional groups.

Biology:

Studies focus on its potential bioactivity, including anti-inflammatory and antimicrobial properties, evaluated through in vitro and in vivo assays.

Medicine:

Investigated for its pharmacological potential, such as enzyme inhibition and receptor binding studies, suggesting applications in drug development.

Industry:

Applications include being a key intermediate in the manufacture of advanced materials, dyes, and pigments due to its stability and reactivity.

Mechanism of Action

Comparison:

  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: vs. similar compounds like 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one :

    • The methyl group in the former enhances hydrophobic interactions compared to the chlorine atom in the latter.

    • Variations in substituents can significantly affect bioactivity and physical properties.

Comparison with Similar Compounds

  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-fluorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

  • 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Properties

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-15-5-7-17(8-6-15)21(28)19-20(16-9-11-18(12-10-16)25(2,3)4)27(23(30)22(19)29)24-26-13-14-31-24/h5-14,20,28H,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFXIVJWWQZBD-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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